Synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: An In-depth Technical Guide
Synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic protocol for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a molecule of interest in medicinal chemistry due to the established broad biological activities of the pyridazinone scaffold.[1][2] The synthesis involves a two-step procedure commencing with the formation of a key chloro-substituted intermediate, followed by a nucleophilic substitution with piperazine. This document details the experimental procedures, presents quantitative data for related compounds, and visualizes the synthetic workflow and a potential biological signaling pathway.
Core Synthesis Strategy
The synthesis of the target compound, 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, is proposed to proceed through a two-step synthetic sequence. The initial step involves the synthesis of the intermediate, 6-phenyl-5-chloro-pyridazin-3(2H)-one. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperazine to yield the final product.
Caption: Proposed two-step synthesis workflow for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one.
Experimental Protocols
Step 1: Synthesis of 6-Phenyl-5-chloro-pyridazin-3(2H)-one
This procedure is adapted from methodologies for the synthesis of similar 6-phenyl-5-halopyridazinones.
Materials:
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Mucochloric acid
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Benzene
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Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrazine hydrate
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Hydrochloric acid (HCl)
-
Ethanol
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Dichloromethane (DCM)
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Sodium sulfate (Na₂SO₄)
Procedure:
-
Friedel-Crafts Acylation: To a stirred solution of mucochloric acid in benzene, add anhydrous aluminum chloride portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 3,4-dichloro-5-phenylfuran-2(5H)-one.
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Cyclization: The crude 3,4-dichloro-5-phenylfuran-2(5H)-one is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is refluxed for several hours.
-
Isolation: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-phenyl-5-chloro-pyridazin-3(2H)-one. The product can be further purified by recrystallization.
Step 2: Synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
This protocol is adapted from the synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.[3]
Materials:
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6-Phenyl-5-chloro-pyridazin-3(2H)-one
-
Piperazine (anhydrous)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) solution (2 M)
Procedure:
-
Nucleophilic Substitution: In a round-bottom flask, dissolve 6-phenyl-5-chloro-pyridazin-3(2H)-one in absolute ethanol. Add an excess of anhydrous piperazine (approximately 2.5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.[3]
-
Reaction: The reaction mixture is stirred at room temperature for 15 minutes and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Isolation of Intermediate: After completion, the solvent is removed under reduced pressure. The residue is taken up in water and the crude product, 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, can be isolated by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃ClN₂O | 296.75 | 296 | 72 | [4] |
| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃N₃O₃ | 307.30 | 170 | 96 | [4] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃FN₂O | 280.30 | 280 | 58 | [4] |
| 6-Acety-4-(4-nitrophenyl)l-2-phenylpyridazin-3-(2H)-one | C₁₈H₁₃N₃O₄ | 335.32 | 182-183 | 89 | [5] |
| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | C₂₃H₁₄FN₃O₄ | 415.38 | 177-178 | 80 | [5] |
Spectral Data for Analagous Compounds:
-
¹H NMR (DMSO-d₆, δ ppm) of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: 2.96 (s, 2H, CH₂-Ar), 7.38–7.45 (m, 3H, H-Ar), 7.61 (d, 2H, J = 8.4 Hz, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.80 (d, 2H, J = 8.4 Hz, H-Ar), 7.90 (s, 1H, CH-pyri), 10.84 (s, 1H, CONH).[4]
-
¹³C NMR (DMSO-d₆, δ ppm) of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one: 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44.[4]
-
FT-IR (ATR, cm⁻¹) of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: 3304 (NH), 3124–2893 (CH), 1647 (C=O), 1600 (N=C).[4]
Biological Context and Potential Signaling Pathway
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological activities, including notable effects on the cardiovascular system.[1][2] Many derivatives have been investigated for their antihypertensive and vasodilator properties.[6][7][8][9][10][11][12][13][14] The vasodilator effects of some pyridazinones are attributed to their ability to act as direct-acting vasodilators or as phosphodiesterase (PDE) inhibitors.[9][10] Inhibition of PDE3, for instance, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately leading to the relaxation of vascular smooth muscle and vasodilation.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 8. iajpr.com [iajpr.com]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
